molecular formula C8H8ClNO4 B8724362 (2-Chloro-5-methoxy-4-nitrophenyl)methanol

(2-Chloro-5-methoxy-4-nitrophenyl)methanol

Cat. No. B8724362
M. Wt: 217.60 g/mol
InChI Key: WVPMJFDSKVTEIQ-UHFFFAOYSA-N
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Patent
US08716287B2

Procedure details

A 2M solution of LiBH4 in THF (2 mmol) was added drop-wise to a stirred solution of methyl 2-chloro-5-methoxy-4-nitrobenzoate (1 mmol) in dry THF (10 mL) at 0° C. The mixture was allowed to warm to room temperature and stirred for 5 hours. EtOAc (10 mL) was added to the mixture followed by saturated NH4Cl solution (2 mL) and stirring continued for 15 minutes. The mixture was partitioned between EtOAc (10 mL) and water (10 mL) and the separated aqueous phase was extracted with EtOAc (10 mL). The combined organic extracts were dried (Na2SO4) and concentrated under reduced pressure to afford the title compound (89%) which was used without further purification.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mmol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].[Cl:3][C:4]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[C:11]([O:17][CH3:18])=[CH:10][C:5]=1[C:6](OC)=[O:7].CCOC(C)=O.[NH4+].[Cl-]>C1COCC1>[Cl:3][C:4]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[C:11]([O:17][CH3:18])=[CH:10][C:5]=1[CH2:6][OH:7] |f:0.1,4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=C(C(=C1)[N+](=O)[O-])OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mmol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc (10 mL) and water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
the separated aqueous phase was extracted with EtOAc (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])OC)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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